Cas no 19503-26-5 (1,2,4Triazole-1-carboxamidine Hydrochloride)
1,2,4Triazole-1-carboxamidine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-1-carboximidamide hydrochloride
- 1H-1,2,4-Triazole-1-Carboxamidine Monohydrochloride
- 1H-1,2,4-Triazole-1-Carboxamidine
- 1,2,4-Triazole-1-carboximidamide Hydrochloride
- [1,2,4]Triazole-1-ca
- 1-AMIDINO-1,2,4-TRIAZOLE MONOHYDROCHLORIDE
- 1H-1,2,4-Triazole-1-carboxamidine hydrochloride
- 1H-1,2,4-Triazole-1-carboximidamide,hydrochloride (1:1)
- [1,2,4]Triazole-1-carboxamidine Hydrochloride
- 1-Amidino-1H-1,2,4-triazole hydrochloride
- 1-Carbamimidoyl-1,2,4-triazole Hydrochloride
- TIMTEC-BB SBB004089
- Methotrexate (Abitrexate)
- 1-CARBAMIDINO-1,2,4-TRIAZOLE
- 1-AMIDINO-1,2,4-TRIAZOLE HYDROCHLORIDE
- 1H-1,2,4-TRIAZOLE-1-CARBOXAMIDINE MONOHY
- (1H)-1,2,4-Triazole-1-carboxamidineHClpurum
- 1H-1,2,4-Triazole-1-carboximidamide, monohydrochloride
- C3H5N5.ClH
- KSC496S5D
- JDDXNENZFOOLTP-UHFFFAOYSA-N
- BCP11845
- 1,2,4-triazolecarboxamidine, chloride
- RP21178
- 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, >=98.0% (AT)
- (1H)-1,2,4-Triazole-1-carboxamidineHClpurum;(1H)-1,2,4-Triazole-1-carboxamidinemonohydrochloridepurum;1H-1,2,4-Triazole-1-carboximidamide hydrochloride
- CS-W018199
- A25410
- [Amino(1,2,4-triazol-1-yl)methylidene]azanium;chloride
- J-504638
- DTXSID60584957
- AB9992
- SY073918
- MFCD03095468
- SCHEMBL2380957
- 1H-1,2,4-Triazole-1-carboximidamidehydrochloride
- FT-0688907
- 1H-1,2,4-Triazole-1-carboximidamide HCl
- Peramivir Intermediates
- T3124
- 1H-1,2,4-Triazole-1-carboximidamide--hydrogen chloride (1/1)
- 1H-1,2,4-triazole-1-carboximidamide monohydrochloride
- 1H-1,2,4-TRIAZOLE-1-CARBOXAMIDINEMONOHYDROCHLORIDE
- EN300-7390942
- GS-3723
- 19503-26-5
- 1,2,4-triazole-1-carboximidamide;hydrochloride
- AKOS015901026
- C3H6ClN5
- 1,2,4Triazole-1-carboxamidine Hydrochloride
-
- MDL: MFCD07995043
- Inchi: 1S/C3H5N5.ClH/c4-3(5)8-2-6-1-7-8;/h1-2H,(H3,4,5);1H
- InChI Key: JDDXNENZFOOLTP-UHFFFAOYSA-N
- SMILES: Cl.N1(C=NC=N1)C(=N)N
Computed Properties
- Exact Mass: 147.03100
- Monoisotopic Mass: 147.0311729g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 99.8
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6
Experimental Properties
- Color/Form: No data available
- Melting Point: 199°C(lit.)
- Boiling Point: 294°C at 760 mmHg
- Flash Point: No data available
- PSA: 80.58000
- LogP: 0.62170
- Vapor Pressure: No data available
1,2,4Triazole-1-carboxamidine Hydrochloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301-H319
- Warning Statement: P301 + P310-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36-43-52/53
- Safety Instruction: S26
-
Hazardous Material Identification:
- Safety Term:S26-36/37
- Risk Phrases:R22; R36
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Inert atmosphere,Room Temperature
1,2,4Triazole-1-carboxamidine Hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,4Triazole-1-carboxamidine Hydrochloride Pricemore >>
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| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY073918-10g |
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1,2,4Triazole-1-carboxamidine Hydrochloride Suppliers
1,2,4Triazole-1-carboxamidine Hydrochloride Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 1,2,4Triazole-1-carboxamidine Hydrochloride
Introduction to 1,2,4Triazole-1-carboxamidine Hydrochloride (CAS No. 19503-26-5)
1,2,4Triazole-1-carboxamidine Hydrochloride, identified by its Chemical Abstracts Service (CAS) number 19503-26-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the triazole class of heterocyclic compounds, which are known for their broad spectrum of biological activities. The structural framework of 1,2,4Triazole-1-carboxamidine Hydrochloride incorporates a carboxamidine functional group, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The 1,2,4Triazole core is a fused heterocyclic system consisting of three nitrogen atoms arranged in a six-membered ring. This unique arrangement imparts distinct electronic and steric properties to the molecule, which are highly valuable in drug design. The presence of the carboxamidine moiety further enhances its reactivity and potential utility in medicinal chemistry. The hydrochloride salt form of this compound improves its solubility in aqueous systems, making it more suitable for formulation and administration in biological assays.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from triazole derivatives. The 1,2,4Triazole-1-carboxamidine Hydrochloride structure has been explored as a scaffold for creating molecules with antimicrobial, antiviral, and anti-inflammatory properties. Several studies have highlighted its potential in inhibiting key enzymes involved in pathogenic processes. For instance, research has demonstrated that derivatives of this compound can interfere with metabolic pathways critical for bacterial survival, offering a promising avenue for the development of new antibiotics.
One of the most compelling aspects of 1,2,4Triazole-1-carboxamidine Hydrochloride is its role as a precursor in the synthesis of more complex pharmacophores. The carboxamidine group can undergo further functionalization to introduce additional pharmacological targets or to enhance binding affinity to biological receptors. This flexibility has led to its incorporation into various drug discovery programs aimed at addressing unmet medical needs. Researchers have leveraged this compound to develop inhibitors targeting enzymes such as kinases and proteases, which are implicated in numerous diseases including cancer and autoimmune disorders.
The pharmaceutical industry has shown particular interest in 1,2,4Triazole-1-carboxamidine Hydrochloride due to its synthetic accessibility and biological relevance. Advances in synthetic methodologies have enabled the efficient preparation of this compound and its derivatives on an industrial scale. This accessibility is crucial for conducting large-scale preclinical studies and for the eventual development of commercial drugs. Moreover, the structural features of this compound make it an attractive candidate for structure-activity relationship (SAR) studies, allowing researchers to fine-tune its properties for optimal therapeutic efficacy.
Recent publications have highlighted novel applications of 1,2,4Triazole-1-carboxamidine Hydrochloride in addressing emerging health challenges. For example, studies have investigated its potential as an antiviral agent against RNA viruses by targeting viral polymerases or integrases. The ability of this compound to disrupt essential viral replication mechanisms makes it a valuable candidate for combating infectious diseases caused by resistant strains. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammation, suggesting its utility in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The chemical stability and physicochemical properties of 1,2,4Triazole-1-carboxamidine Hydrochloride have also been subjects of extensive investigation. Researchers have examined factors such as solubility profile, stability under various storage conditions, and compatibility with different formulation matrices. These studies are essential for ensuring that the compound remains effective throughout its shelf life and can be safely administered to patients. Furthermore, understanding its degradation pathways has helped in optimizing storage conditions and preventing unintended side reactions during drug development.
In conclusion,1,2,4Triazole-1-carboxamidine Hydrochloride (CAS No. 19503-26-5) represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and broad range of potential applications. Its role as a key intermediate in drug synthesis underscores its importance in modern medicinal research. As scientific understanding continues to evolve,this compound will likely remain at the forefront of efforts aimed at developing innovative therapeutic solutions across multiple disease areas.
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